2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride
Description
2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride is a benzimidazole derivative characterized by a bicyclic aromatic system with an imino group at position 2, a methyl substituent at position 3, and an ethanol moiety linked via the 1-position, stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
2-(2-imino-3-methylbenzimidazol-1-yl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c1-12-8-4-2-3-5-9(8)13(6-7-14)10(12)11;/h2-5,11,14H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSXDJAHCRCTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=N)CCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride typically involves the reaction of 2-amino-3-methylbenzimidazole with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s structural analogs differ in substituents, core heterocycles, and salt forms, which influence physicochemical properties and biological activity. Key comparisons include:
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Impact of Salt Forms
- Hydrochloride Salts : The target compound and its ethyl-substituted analog exhibit improved aqueous solubility, critical for drug delivery .
- Dihydrochloride Salts : Higher charge density in imidazole derivatives (e.g., 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride) may enhance solubility but require pH adjustments for stability .
Biological Activity
The compound 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
- Molecular Formula: C10H13N3O
- Molecular Weight: 191.234 g/mol
- CAS Number: 435342-21-5
Spectroscopic Data
| Property | Value |
|---|---|
| InChI | InChI=1S/C10H13N3O/c1-12-7-4-2-3-5-8(7)13(10(12)11)6-9(14)15/h2-5,11H,6H2,1H3,(H,14,15) |
| InChIKey | MAKVJKFGCVRZJO-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, a study demonstrated that benzimidazole derivatives can inhibit the activity of protein kinases implicated in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Protein Kinases: Similar compounds have shown to inhibit CK2 (Casein Kinase 2), which is often overexpressed in various cancers. This inhibition disrupts cellular signaling pathways that promote tumor growth .
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, enhancing cell death and reducing tumor size .
- Antioxidant Activity: Some benzimidazole derivatives possess antioxidant properties that help mitigate oxidative stress within cells, contributing to their protective effects against cancer cell proliferation .
Pharmacokinetics and Toxicity
Studies on pharmacokinetics reveal that while some benzimidazole derivatives show good permeability across biological membranes, they may also exhibit high P-glycoprotein (P-gp) liability, potentially limiting their effectiveness in brain penetration . Toxicity profiles are essential for evaluating the safety of these compounds in clinical settings.
Study on Glioblastoma Treatment
A notable case study involved the use of a benzimidazole derivative in combination with temozolomide for treating glioblastoma in mice. The results indicated improved survival rates when using this combination therapy compared to monotherapy .
Comparative Analysis of Benzimidazole Derivatives
A comparative study analyzed various benzimidazole derivatives, including This compound , assessing their efficacy against different cancer cell lines. The findings highlighted that certain structural modifications could enhance their anticancer activities significantly .
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHClNO | |
| Solubility (25°C) | 12 mg/mL in DMSO; 3 mg/mL in HO | |
| LogP (Predicted) | 1.8 ± 0.3 |
Q. Table 2. Common Analytical Techniques and Parameters
| Technique | Critical Parameters | Purpose |
|---|---|---|
| HPLC (Purity) | C18 column, 0.1% TFA in HO/MeOH | Quantify impurities (<2%) |
| FT-IR | 1650 cm (C=N stretch) | Confirm imino group tautomerism |
| DSC | Melting peak: 192–195°C | Assess crystallinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
